Cas no 2137490-06-1 (3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one)

3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-1-(1-methyl-2-oxopyrrolidin-3-yl)pyridin-2-one
- Z1217206896
- 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one
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- Inchi: 1S/C10H13N3O2/c1-12-6-4-8(10(12)15)13-5-2-3-7(11)9(13)14/h2-3,5,8H,4,6,11H2,1H3
- InChI Key: QEIXFZODRBWWBX-UHFFFAOYSA-N
- SMILES: O=C1C(CCN1C)N1C=CC=C(C1=O)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 373
- Topological Polar Surface Area: 66.6
- XLogP3: -0.4
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1107434-10.0g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 10.0g |
$5652.0 | 2023-07-07 | |
Enamine | EN300-1107434-0.05g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 0.05g |
$306.0 | 2023-10-27 | |
Enamine | EN300-1107434-2.5g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 2.5g |
$2576.0 | 2023-10-27 | |
Enamine | EN300-1107434-5.0g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 5.0g |
$3812.0 | 2023-07-07 | |
Aaron | AR02802F-10g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 10g |
$7797.00 | 2023-12-15 | |
Aaron | AR02802F-2.5g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 2.5g |
$3567.00 | 2023-12-15 | |
Aaron | AR02802F-500mg |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 500mg |
$1435.00 | 2025-02-15 | |
1PlusChem | 1P027ZU3-500mg |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 500mg |
$1329.00 | 2023-12-19 | |
1PlusChem | 1P027ZU3-2.5g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 2.5g |
$3246.00 | 2023-12-19 | |
Enamine | EN300-1107434-5g |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one |
2137490-06-1 | 95% | 5g |
$3812.0 | 2023-10-27 |
3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one
Professional Introduction to Compound with CAS No. 2137490-06-1 and Product Name: 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one
The compound identified by the CAS number 2137490-06-1 and the product name 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including an amino group, a pyrrolidinone moiety, and a dihydropyridine core, which collectively contribute to its unique chemical properties and biological interactions.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their applications in medicinal chemistry. The 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one structure is particularly noteworthy due to its ability to modulate various biological pathways. The presence of the amino group at the 3-position of the dihydropyridine ring enhances its potential as a pharmacophore, allowing for interactions with biological targets such as enzymes and receptors. Furthermore, the pyrrolidinone ring introduces additional complexity, enabling diverse conformational flexibility and binding affinities.
One of the most compelling aspects of this compound is its potential role in the treatment of neurological disorders. Studies have indicated that molecules with similar structural motifs may exhibit neuroprotective properties by interacting with specific neurotransmitter systems. The 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one compound has shown promise in preclinical models for its ability to cross the blood-brain barrier, a critical factor for effective central nervous system (CNS) drug delivery. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where targeted therapies are urgently needed.
Moreover, the compound's dihydropyridine core is well-known for its vasodilatory effects, which have been exploited in the development of antihypertensive drugs. However, recent research has expanded the therapeutic applications of dihydropyridines beyond cardiovascular diseases. The 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one derivative presents an intriguing modification that could potentially enhance its selectivity for neurological targets while maintaining efficacy in other therapeutic areas. This dual functionality makes it a versatile candidate for further investigation.
Recent advancements in computational chemistry have facilitated the design and optimization of such complex molecules. Molecular modeling techniques have been instrumental in predicting the binding modes of this compound with various biological targets. These simulations have provided valuable insights into how the structural features of 3-amino-1-(1-methyl-2-oxopyrrolidin-3-yl)-1,2-dihydropyridin-2-one interact with proteins and enzymes, guiding synthetic modifications to improve potency and selectivity. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. Key synthetic strategies include cyclization reactions to form the dihydropyridine ring and functional group transformations to introduce the amino and pyrrolidinone moieties. The use of advanced catalytic systems has enabled more efficient and sustainable synthetic routes, aligning with green chemistry principles. These methodologies not only enhance yield but also minimize waste, making them environmentally favorable.
In conclusion, the compound identified by CAS number 2137490-06-1 and named 3-amino-1-(1-methyl-2-oxopyrrolidin-3-y l)-1,2-dih ydrop y ridin -2 -one represents a promising candidate for further therapeutic development. Its unique structural features and demonstrated biological activities make it a valuable asset in pharmaceutical research. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in addressing complex diseases through innovative chemical solutions.
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